(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N3O2/c1-16(2)32-19-9-7-18(8-10-19)22(31)29-13-11-17(12-14-29)15-30-21-6-4-3-5-20(21)28-23(30)24(25,26)27/h3-10,16-17H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFCAALRPRILGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the benzimidazole derivative reacts with a piperidine derivative.
Final coupling with the isopropoxyphenyl group: This step may involve a coupling reaction such as the Suzuki-Miyaura cross-coupling, using appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzimidazole core.
Reduction: Reduction reactions may target the carbonyl group or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings and the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug discovery due to its structural similarity to known bioactive compounds.
- Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry:
- Could be used in the development of new materials with specific electronic or optical properties.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Mechanism of Action
The mechanism of action of (4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the benzimidazole core can interact with various biological targets, including DNA and proteins.
Comparison with Similar Compounds
Benzimidazole Core Modifications
- Compound 65 (): “(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone” replaces the isopropoxyphenyl group with a 2-(trifluoromethyl)phenyl moiety. This substitution reduces steric hindrance but may decrease solubility due to increased hydrophobicity .
- 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole () : Incorporates a fluorine atom and methyl group on the benzimidazole, enhancing electron-withdrawing effects and metabolic stability. The absence of a piperidine linker simplifies synthesis (92% yield) but limits conformational flexibility .
Piperidine/Piperazine Linker Variations
- Compound 7 (): Features a piperazine ring substituted with a methoxybenzyl-pyridinyl group.
- BMS-695735 () : Retains the benzimidazole core but replaces the piperidine with a fluoropropyl-piperidine group. This modification reduces CYP3A4 inhibition and improves aqueous solubility (logP reduced by 1.5 units) .
Aromatic Group Comparisons
- 4-Isopropoxyphenyl vs. 4-Fluorophenyl : The isopropoxy group in the target compound enhances steric bulk and lipophilicity (clogP ≈ 4.2) compared to the smaller, more polar 4-fluorophenyl group (clogP ≈ 3.5) .
- Nitroimidazole Derivatives () : Substitution with nitro groups on aryl rings improves antimycobacterial activity but introduces toxicity risks, unlike the trifluoromethyl group, which balances potency and safety .
Physicochemical and Pharmacokinetic Properties
- Melting Points :
- Solubility : The trifluoromethyl group in the target compound may reduce aqueous solubility (<10 µM) compared to pyridinyl-substituted derivatives (e.g., : >50 µM) .
- CYP Inhibition : The target compound’s piperidine linker likely mitigates CYP3A4 inhibition, unlike earlier benzimidazole inhibitors (e.g., BMS-536924 in ) .
Research Findings and Implications
- Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound offers superior metabolic stability compared to nitro groups, which are prone to reduction-mediated toxicity .
- Piperidine Linker Flexibility: The 4-((2-(trifluoromethyl)benzimidazol-1-yl)methyl)piperidine moiety optimizes binding to hydrophobic pockets in target proteins, as seen in retinol-binding protein antagonists () .
- Synthetic Challenges : Higher yields (e.g., 92% in ) correlate with simpler substitution patterns, while bulky groups (e.g., isopropoxyphenyl) necessitate advanced purification techniques .
Biological Activity
(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C21H24F3N3O2
- Molecular Weight : 405.43 g/mol
- CAS Number : 1208968-44-8
The structure features an isopropoxy group attached to a phenyl ring, a piperidine moiety, and a benzimidazole derivative with a trifluoromethyl substituent. This structural complexity may contribute to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, benzimidazoles have been shown to act as modulators of the GABA-A receptor, which plays a crucial role in neuronal excitability and has implications in cancer biology . The compound under discussion may similarly influence cancer cell lines through modulation of these pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10.0 | Induction of apoptosis via caspase activation | |
| HepG2 (Liver Cancer) | 5.0 | Inhibition of microtubule assembly |
Neuropharmacological Effects
The structural components of the compound suggest potential neuropharmacological effects. Compounds with similar piperidine and benzimidazole structures have been studied for their ability to modulate neurotransmitter receptors, particularly GABA-A receptors, which are implicated in anxiety and depression .
Case Study: GABA-A Receptor Modulation
A study investigating the effects of benzimidazole derivatives on GABA-A receptor activity found that certain modifications enhanced receptor binding affinity and metabolic stability. The findings suggest that similar modifications in this compound could yield compounds with improved pharmacological profiles .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Modulation : The benzimidazole component may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Apoptosis Induction : Evidence suggests that derivatives can enhance apoptosis in cancer cells by activating caspase pathways.
- Microtubule Disruption : Similar compounds have shown the ability to destabilize microtubules, which is critical for cell division and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
